molecular formula C20H21N3O3 B2736135 2-(4-isopropylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923386-83-8

2-(4-isopropylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2736135
CAS No.: 923386-83-8
M. Wt: 351.406
InChI Key: WAPMFTLNBGSWCR-UHFFFAOYSA-N
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Description

2-(4-isopropylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core, a scaffold renowned in medicinal chemistry for its diverse biological activities. This high-purity reagent is designed for research applications, particularly in the discovery and development of novel therapeutic agents. The 1,3,4-oxadiazole moiety is a privileged structure in drug discovery, with documented potential in anticancer research. Scientific literature indicates that derivatives of 1,3,4-oxadiazole can exhibit cytotoxic effects by targeting multiple pathways involved in cancer cell proliferation. These mechanisms may include the inhibition of crucial enzymes such as thymidylate synthase, telomerase, and histone deacetylases (HDAC) . Furthermore, structurally similar indole-based-oxadiazole hybrids have demonstrated significant broad-spectrum antibacterial and antibiofilm activity against challenging multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The presence of the 1,3,4-oxadiazole ring and acetamide linker in this compound makes it a valuable candidate for researchers investigating new agents to overcome antimicrobial resistance or to explore novel small-molecule inhibitors in oncology. Disclaimer: This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13(2)15-6-4-14(5-7-15)12-18(24)21-20-23-22-19(26-20)16-8-10-17(25-3)11-9-16/h4-11,13H,12H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPMFTLNBGSWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Acylation: The oxadiazole intermediate is then acylated with 2-(4-isopropylphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the oxadiazole ring can lead to various amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Spectral Comparisons

Key Substituents and Spectral Data
Compound Name Molecular Formula Substituents IR Spectral Bands (cm⁻¹) NMR Key Signals Reference
Target Compound C₂₁H₂₃N₃O₃ 4-Isopropylphenyl (N), 4-methoxyphenyl (oxadiazole) Expected C=O (1680–1700), N–H (3200–3300) δ 7.5–8.0 (aromatic H), δ 1.2–1.4 (isopropyl CH₃) N/A
N-(4-Methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₁₆H₁₄N₄O₃S 4-Methoxyphenyl (N), pyridinyl (oxadiazole), thioether C–S (621), N–H (3210), aromatic C–H (3046) δ 8.5–9.0 (pyridinyl H)
N-(4-Chlorophenyl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide C₁₆H₁₁Cl₂N₃O₂S 4-Chlorophenyl (N and oxadiazole), thioether C–S (621), C–Cl (750–800) δ 7.3–7.8 (aromatic H)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide C₁₉H₁₃ClN₄O₃S Benzofuran (oxadiazole), 3-chlorophenyl (N), thioether C–S (621), C–O (benzofuran, 1250–1300) δ 6.8–7.6 (benzofuran H)

Key Observations:

  • Thioether vs. Acetamide Linkage: The presence of a sulfur atom in analogs like N-(4-Chlorophenyl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide introduces distinct C–S IR bands (~621 cm⁻¹) and alters electronic properties compared to the target compound’s direct acetamide linkage .
  • Aromatic Substituents: Pyridinyl (e.g., ) and benzofuran (e.g., ) groups on the oxadiazole ring modulate solubility and π-stacking, while chloro or methoxy groups influence electron-withdrawing/donating effects.
Lipoxygenase (LOX) and Enzyme Inhibition
Compound Name LOX Inhibition (% at 100 μM) α-Glucosidase Inhibition Anticancer Activity (IC₅₀, μM) Reference
Target Compound Not reported Not reported Not reported N/A
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 78% Moderate 12.5 (Breast cancer)
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) Not reported High (85% at 50 μM) 18.7 (Melanoma)
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v) 65% Low 22.0 (Colon cancer)

Key Observations:

  • Indole and Benzofuran Derivatives: Compounds with indole (e.g., ) or benzofuran (e.g., ) substituents exhibit notable anticancer and enzyme inhibition, likely due to enhanced hydrophobic interactions and hydrogen bonding.
  • Substituent Impact: Chloro and nitro groups (e.g., 8v ) reduce LOX inhibition compared to methoxy or isopropyl groups, suggesting electron-withdrawing groups may hinder target binding.

Biological Activity

The compound 2-(4-isopropylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C25H31N5O3
  • Molecular Weight : 449.55 g/mol
  • CAS Number : [Not specified in search results]

The structure of the compound includes an oxadiazole ring, which is known for its role in various pharmacological activities. The presence of substituents such as isopropyl and methoxy groups can significantly influence its biological properties.

Antidepressant Activity

Recent studies have highlighted the potential antidepressant effects of oxadiazole derivatives. Specifically, compounds similar to this compound have shown promising results in the forced swimming test (FST), a common model for evaluating antidepressant activity.

In a comparative study, several oxadiazole derivatives were synthesized and tested. One compound demonstrated a significant decrease in immobility duration in the FST, indicating potential antidepressant effects comparable to fluoxetine, a well-known antidepressant .

Binding Affinity Studies

Molecular docking studies have revealed that certain oxadiazole derivatives exhibit strong binding affinity to the 5-HT1A receptor, which is crucial in the mechanism of action of many antidepressants. For instance, compound 10g from a related study showed a binding affinity of Ki=1.52nMK_i=1.52\,\text{nM} . This suggests that similar derivatives might also interact effectively with serotonin receptors.

Other Pharmacological Activities

  • Anti-inflammatory Activity : Oxadiazole derivatives have been reported to possess anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX) .
  • Antimicrobial Activity : The oxadiazole ring has been linked to antimicrobial effects against various pathogens .
  • Anticonvulsant Effects : Some derivatives have shown promise in anticonvulsant assays, indicating their potential use in treating epilepsy .

Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantSignificant reduction in immobility in FST
Binding AffinityStrong interaction with 5-HT1A receptor
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against various pathogens
AnticonvulsantPromising results in anticonvulsant assays

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing novel oxadiazole derivatives, researchers evaluated their biological activities using both in vitro and in vivo models. Compounds were tested for their effects on inflammation and depression using established animal models. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced biological activity compared to non-substituted analogs .

Case Study 2: Molecular Docking Analysis

Another study employed molecular docking techniques to assess the binding interactions between synthesized oxadiazole compounds and the 5-HT1A receptor. The analysis revealed key residues involved in binding, providing insights into how structural modifications could enhance receptor affinity and therapeutic efficacy .

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